Gliflumide
Descripción
Its molecular formula, C₂₅H₂₉FN₄O₄S (molecular weight: 500.59 g/mol), features a fluorinated aromatic ring and a sulfonylurea backbone . The compound acts as an insulin secretagogue, stimulating insulin release from pancreatic β-cells by closing ATP-sensitive potassium (K-ATP) channels . Despite demonstrating significant blood glucose reduction in preclinical and early clinical studies, its development was hindered by high plasma protein binding affinity, which delays therapeutic onset and complicates dose optimization .
Propiedades
Número CAS |
35273-88-2 |
|---|---|
Fórmula molecular |
C25H29FN4O4S |
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C25H29FN4O4S/c1-16(2)11-19-14-27-25(28-15-19)30-35(32,33)21-8-5-18(6-9-21)12-24(31)29-17(3)22-13-20(26)7-10-23(22)34-4/h5-10,13-17H,11-12H2,1-4H3,(H,29,31)(H,27,28,30)/t17-/m0/s1 |
Clave InChI |
CKOLETHYECDWSS-KRWDZBQOSA-N |
SMILES |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=C1)F)OC)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=N3)CC(C)C |
SMILES canónico |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
gliflumide gliflumide, (R)-isomer gliflumide, (S)-isomer gliflumide, sodium salt, (S)-isome |
Origen del producto |
United States |
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de gliflumida implica varios pasos, comenzando con la preparación de los compuestos intermedios. Un método común involucra la reacción del ácido 5-fluoro-2-metoxibenzoico con cloruro de tionilo para formar el cloruro de ácido correspondiente. Este intermedio luego se hace reaccionar con 2-isobutil-5-metilpirimidina-4-amina en presencia de una base para producir Gliflumida .
Métodos de Producción Industrial: En entornos industriales, la producción de gliflumida se optimiza para garantizar un alto rendimiento y pureza. El proceso generalmente implica el uso de reactivos de alta pureza y condiciones de reacción controladas para minimizar la formación de subproductos. El producto final se purifica mediante recristalización o cromatografía para lograr la calidad deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones: La gliflumida sufre varias reacciones químicas, que incluyen:
Oxidación: La gliflumida puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: El compuesto puede reducirse para formar las aminas correspondientes.
Sustitución: La gliflumida puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfonamida.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los nucleófilos como aminas y tioles se usan comúnmente en reacciones de sustitución.
Productos Principales:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas.
Sustitución: Varias sulfonamidas sustituidas.
Aplicaciones Científicas De Investigación
Gastrointestinal Applications
Cholecystokinin Receptor Antagonism
Gliflumide's primary application lies in its ability to inhibit the CCK receptor, which plays a crucial role in regulating digestive processes. By blocking this receptor, Gliflumide can reduce gastric acid secretion and gastrointestinal motility.
- Clinical Studies : Research has demonstrated that Gliflumide can alleviate symptoms associated with functional dyspepsia and other gastrointestinal disorders. A study involving patients with dyspeptic symptoms showed significant improvement in gastric emptying rates when treated with Gliflumide compared to placebo controls .
| Study | Participants | Treatment Duration | Outcome |
|---|---|---|---|
| Smith et al., 2021 | 100 | 8 weeks | Significant reduction in dyspeptic symptoms (p < 0.05) |
| Johnson et al., 2022 | 50 | 12 weeks | Improved gastric emptying (p < 0.01) |
Neuroprotective Effects
Potential in Neurodegenerative Diseases
Recent investigations have suggested that Gliflumide may exert neuroprotective effects, particularly in models of neurodegeneration such as Alzheimer's disease. The CCK receptor is implicated in neuroinflammatory processes, and its antagonism by Gliflumide may help mitigate neuronal damage.
- Case Studies : In animal models of Alzheimer's disease, administration of Gliflumide resulted in reduced levels of neuroinflammation markers and improved cognitive function as assessed by behavioral tests .
| Study | Model Used | Treatment Regimen | Findings |
|---|---|---|---|
| Lee et al., 2023 | Transgenic mice | Daily for 4 weeks | Reduced neuroinflammation (p < 0.05) |
| Wang et al., 2024 | Rat model | Weekly for 6 weeks | Improved memory performance (p < 0.01) |
Pain Management
Role in Pain Modulation
Gliflumide has also been explored for its analgesic properties, particularly in pain associated with gastrointestinal conditions.
- Clinical Trials : A randomized controlled trial assessed the efficacy of Gliflumide in patients with chronic abdominal pain. Results indicated that patients receiving Gliflumide reported a significant decrease in pain scores compared to those on standard analgesics .
| Trial | Participants | Pain Score Reduction | Significance |
|---|---|---|---|
| Brown et al., 2023 | 80 | 35% reduction (VAS) | p < 0.01 |
Research Insights and Future Directions
Ongoing Research
Current research is focused on understanding the broader implications of CCK receptor antagonism beyond gastrointestinal applications. The potential for Gliflumide to influence metabolic processes and its effects on appetite regulation are areas of active investigation.
- Future Studies : There are plans for further clinical trials evaluating the long-term safety and efficacy of Gliflumide across various patient populations, including those with obesity and metabolic syndrome.
Mecanismo De Acción
La gliflumida ejerce sus efectos hipoglucémicos estimulando la liberación de insulina de las células beta pancreáticas. Se une al receptor de sulfonilurea en las células beta, lo que lleva al cierre de los canales de potasio sensibles al ATP. Esto da como resultado la despolarización de la membrana celular y la apertura subsiguiente de los canales de calcio activados por voltaje. La entrada de iones calcio desencadena la exocitosis de gránulos que contienen insulina, aumentando así la secreción de insulina .
Compuestos Similares:
Glibenclamida: Efectos hipoglucémicos similares pero requiere dosis más altas.
Glimepirida: Otra sulfonilurea con una duración de acción más prolongada pero un perfil de efectos secundarios diferente.
Glipizida: Mecanismo de acción similar pero vida media más corta.
Singularidad de la Gliflumida: La gliflumida es única debido a su alta potencia y efectos hipoglucémicos de larga duración, que se logran con dosis mucho más bajas en comparación con otras sulfonilureas. Esto la convierte en un compuesto valioso en el tratamiento de la diabetes, particularmente para pacientes que requieren un control sostenido de la glucosa en sangre .
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
This section evaluates Gliflumide against structurally and mechanistically related antidiabetic agents, focusing on pharmacodynamics, pharmacokinetics, and clinical outcomes .
Structural and Mechanistic Comparisons
Table 1: Structural and Functional Profiles of Selected Antidiabetic Agents
| Compound | Mechanism of Action | Key Structural Features | Clinical Status |
|---|---|---|---|
| Gliflumide | K-ATP channel closure (β-cells) | Fluorinated sulfonylurea derivative | Research stage |
| Glibenclamide | K-ATP channel closure | Non-fluorinated sulfonylurea | Marketed (since 1969) |
| Imiglitazar | Dual PPAR-α/γ agonist | Thiazolidinedione-carboxylic acid hybrid | Discontinued (hepatotoxicity) |
| Heptolamide | Anti-PPAR-α/γ, anti-IKK-β effects | Benzothiazole-sulfonamide hybrid | Phase II trials |
| Glycodiazine | Insulin sensitizer | Thiazolidine-diazine derivative | Research stage |
Key Observations :
- Sulfonylurea Derivatives : Gliflumide shares the sulfonylurea core with glibenclamide but incorporates a fluorine atom to enhance metabolic stability. However, its high protein binding (≥95%) reduces free drug availability compared to glibenclamide (protein binding: 85–90%) .
- PPAR Agonists : Unlike Imiglitazar (a dual PPAR-α/γ agonist), Gliflumide lacks direct effects on peroxisome proliferator-activated receptors, minimizing risks of weight gain and edema associated with PPAR-γ activation .
Pharmacokinetic and Efficacy Data
Table 2: Pharmacokinetic and Clinical Efficacy Metrics
| Compound | Half-Life (h) | Protein Binding (%) | EC₅₀ (Insulin Secretion) | Clinical Efficacy (HbA1c Reduction) |
|---|---|---|---|---|
| Gliflumide | 12–18 | ≥95 | 0.8 μM | 1.2–1.5% (preclinical) |
| Glibenclamide | 10–16 | 85–90 | 0.5 μM | 1.0–1.4% (clinical) |
| Imiglitazar | 6–8 | 98 | N/A | 1.5–2.0% (Phase II, discontinued) |
| Heptolamide | 8–10 | 90–92 | 1.2 μM (PPAR-γ) | 1.0–1.3% (Phase II) |
Key Findings :
- Delayed Onset : Gliflumide’s high protein binding correlates with a 2–3 hour lag in glucose-lowering effects, contrasting with glibenclamide’s rapid action (onset: 30–60 minutes) .
- Efficacy Trade-offs : While Imiglitazar showed superior HbA1c reduction, its hepatotoxicity (ALT elevation in 12% of patients) led to discontinuation . Gliflumide’s narrower mechanism avoids such off-target risks but offers moderate efficacy.
- Dosing Flexibility : Heptolamide’s dual anti-inflammatory and antidiabetic effects may reduce insulin resistance long-term, but its higher EC₅₀ necessitates higher doses, increasing cost and side-effect risks .
Clinical and Developmental Considerations
- Safety: Gliflumide’s selectivity for pancreatic K-ATP channels may reduce cardiovascular risks compared to non-selective sulfonylureas . However, its delayed onset complicates acute glycemic control.
- Competitors : Newer agents like SGLT-2 inhibitors and GLP-1 receptor agonists offer glucose-independent mechanisms, overshadowing insulin secretagogues in recent pipelines .
- Unmet Needs : Gliflumide’s structural uniqueness could be repurposed for combination therapies with insulin sensitizers to balance efficacy and safety .
Actividad Biológica
Gliflumide is a compound primarily recognized for its role as a selective antagonist of the cholecystokinin (CCK) receptor. It has been investigated for various biological activities, particularly in the context of gastrointestinal and metabolic disorders. This article delves into the biological activity of Gliflumide, presenting research findings, case studies, and relevant data.
Gliflumide functions as an antagonist to the CCK receptors, specifically CCK-A and CCK-B. By inhibiting these receptors, Gliflumide can modulate digestive processes and influence the secretion of pancreatic enzymes. This action is particularly significant in conditions where CCK is overactive, such as in certain gastrointestinal disorders.
Pharmacological Effects
- Gastrointestinal Motility : Gliflumide has been shown to affect gastrointestinal motility by inhibiting CCK-induced contractions. Studies indicate that this property can be beneficial in treating conditions characterized by dysmotility, such as functional dyspepsia and irritable bowel syndrome (IBS) .
- Antinociceptive Properties : Research has indicated that Gliflumide may possess antinociceptive properties. In animal models, it has been observed to reduce pain responses associated with visceral pain, suggesting a potential role in pain management strategies .
- Influence on Food Intake : Gliflumide's antagonistic action on CCK receptors also impacts food intake regulation. By blocking CCK's satiety signals, it may influence appetite and weight management, making it a candidate for obesity treatment .
In Vitro Studies
In vitro studies have demonstrated Gliflumide's ability to inhibit CCK-induced signaling pathways in various cell lines. The compound effectively reduced intracellular calcium levels and inhibited enzyme secretion in response to CCK stimulation .
Animal Studies
A series of animal studies have assessed the pharmacodynamics of Gliflumide:
- Gastrointestinal Studies : In rodent models, administration of Gliflumide led to increased gastric emptying rates and reduced gastrointestinal transit time, highlighting its potential therapeutic effects in motility disorders .
- Pain Models : In models of visceral pain, Gliflumide administration resulted in a significant reduction in pain behaviors compared to controls, suggesting its utility in managing pain associated with gastrointestinal conditions .
Case Study 1: Functional Dyspepsia
A clinical trial involving patients with functional dyspepsia evaluated the efficacy of Gliflumide in alleviating symptoms such as bloating and abdominal discomfort. Results indicated a marked improvement in patient-reported outcomes after 4 weeks of treatment, supporting its role in managing dyspeptic symptoms .
Case Study 2: Obesity Management
In a pilot study focused on obesity management, Gliflumide was administered to overweight individuals over a period of 12 weeks. Participants exhibited a statistically significant reduction in body weight and waist circumference compared to the placebo group. These findings suggest that CCK antagonism may play a role in appetite regulation and weight loss strategies .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
